molecular formula C10H15N3O B11901646 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- CAS No. 646056-46-4

2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-

Cat. No.: B11901646
CAS No.: 646056-46-4
M. Wt: 193.25 g/mol
InChI Key: FHHBYKPIGHOHQK-UHFFFAOYSA-N
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Description

5-(2,7-Diazaspiro[44]nonan-2-yl)isoxazole is a heterocyclic compound that features a spiro structure, incorporating both an isoxazole ring and a diazaspiro nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diazaspiro nonane derivative with an isoxazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isoxazole is unique due to its specific spiro structure and the presence of both an isoxazole ring and a diazaspiro nonane moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

646056-46-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2

InChI Key

FHHBYKPIGHOHQK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=NO3

Origin of Product

United States

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